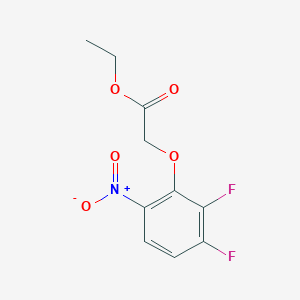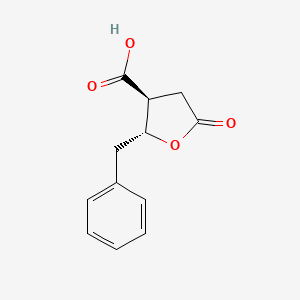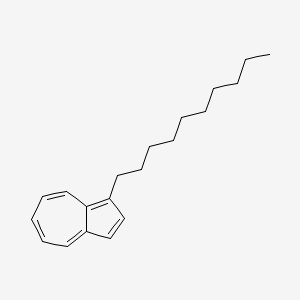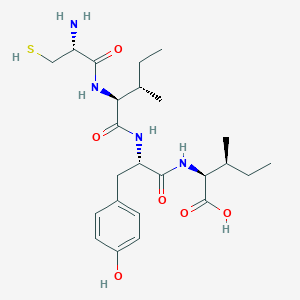![molecular formula C26H24N2S2 B14199564 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline CAS No. 919285-24-8](/img/structure/B14199564.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is an organic compound with a complex structure that includes biphenyl and dianiline groups connected by methylenesulfanediyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline typically involves the reaction of biphenyl derivatives with appropriate sulfanediyl and aniline precursors. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. The reaction is usually carried out under inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Chlorine gas in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[[1,1’-Biphenyl]-2,2’-diylbis(oxy)]dianiline
- 4,4’-Bis(4-aminophenoxy)biphenyl
- 4,4’-Diaminodiphenylmethane
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(methylenesulfanediyl)]dianiline is unique due to its methylenesulfanediyl linkages, which impart distinct chemical and physical properties. These linkages can enhance the compound’s stability and reactivity, making it suitable for specialized applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
919285-24-8 |
|---|---|
Fórmula molecular |
C26H24N2S2 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
2-[[4-[4-[(2-aminophenyl)sulfanylmethyl]phenyl]phenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C26H24N2S2/c27-23-5-1-3-7-25(23)29-17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-30-26-8-4-2-6-24(26)28/h1-16H,17-18,27-28H2 |
Clave InChI |
ZOWZWWNBLDIGJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)SCC2=CC=C(C=C2)C3=CC=C(C=C3)CSC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


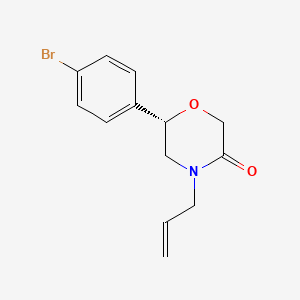
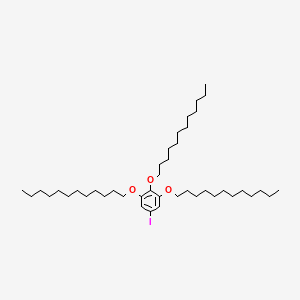
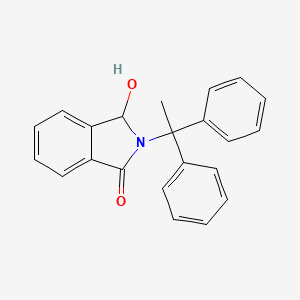
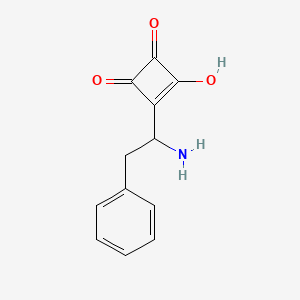
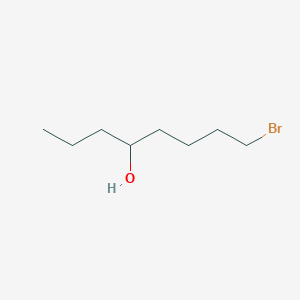
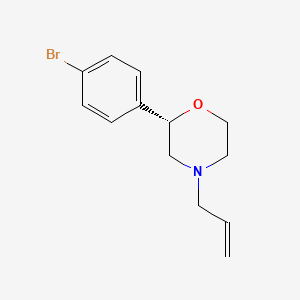
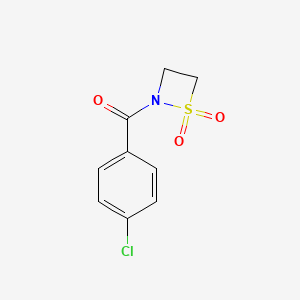
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
